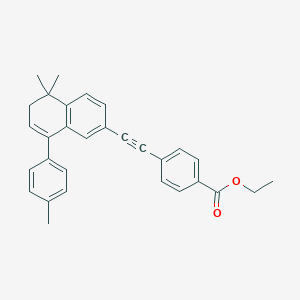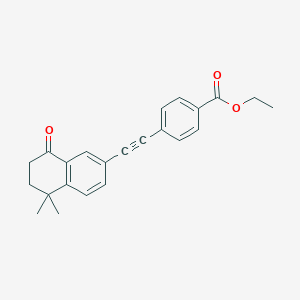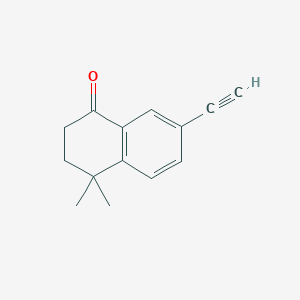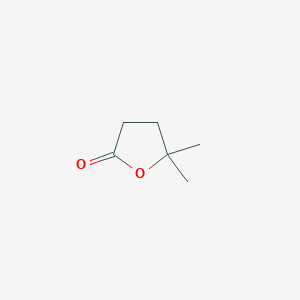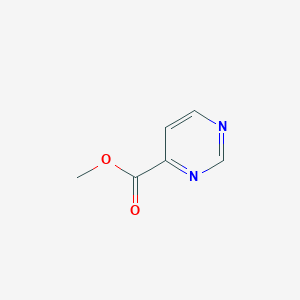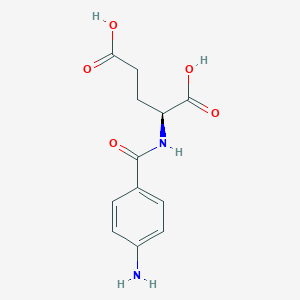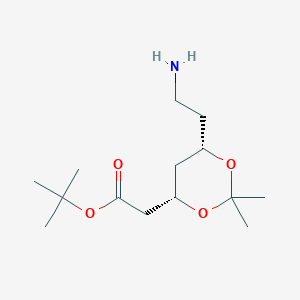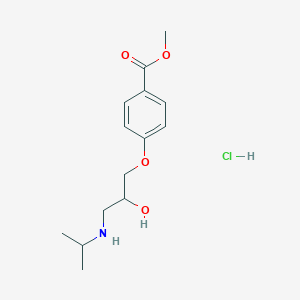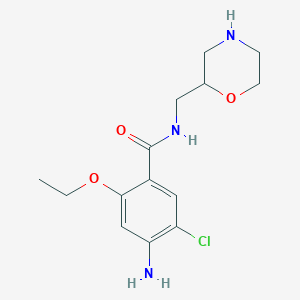
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
説明
“4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H20ClN3O3 . It is also known as Mosapride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminomethyl-4-(4-fluorobenzyl)morpholine in dichloromethane with 4-amino-5-chloro-2-ethoxycarboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . The reaction mixture is stirred at 25% for 4 hours. The reaction liquid is then washed with water, sodium hydroxide solution, and saturated sodium chloride solution, and dried. The obtained substance is recrystallized with ethanol to obtain Mosapride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) .Physical And Chemical Properties Analysis
The molecular weight of “4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is 421.9 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .科学的研究の応用
Gastroprokinetic Agent
Des-4-fluorobenzyl Mosapride is a metabolite of Mosapride , which is a gastroprokinetic agent . It enhances upper gastrointestinal (GI) motility by activating the serotonin receptor 4 . This makes it potentially useful in treating conditions related to GI motility.
2. Treatment for Post-Surgical and Parkinson’s-Induced Constipation Formulations containing Mosapride, from which Des-4-fluorobenzyl Mosapride is derived, are used in human and veterinary medicine to prevent constipation induced by post-surgical conditions and Parkinson’s disease .
3. Enhancement of Colonic Motility in Animals Mosapride, the parent compound of Des-4-fluorobenzyl Mosapride, has been shown to increase colonic motility in canines, equines, and guinea pigs . This suggests potential applications in veterinary medicine for treating conditions related to colonic motility.
4. Research Tool in Toxicology & Xenobiotic Metabolism Des-4-fluorobenzyl Mosapride is categorized under Xenobiotic Metabolites , suggesting its potential use as a research tool in the field of toxicology and xenobiotic metabolism.
Ion Channel Modulation
Des-4-fluorobenzyl Mosapride is also categorized under Ion Channel Modulation , indicating its potential use in research related to the study of ion channels, which play crucial roles in a wide range of biological processes.
Receptor Pharmacology
Des-4-fluorobenzyl Mosapride falls under the category of Receptor Pharmacology , suggesting its potential use in studying the interactions between receptors and drugs, which is fundamental to the development of new therapeutics.
作用機序
Target of Action
Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .
Mode of Action
Des-4-fluorobenzyl Mosapride acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .
Biochemical Pathways
The activation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .
Pharmacokinetics
The pharmacokinetics of Des-4-fluorobenzyl Mosapride shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .
Result of Action
The stimulation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .
Action Environment
The action of Des-4-fluorobenzyl Mosapride can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .
Safety and Hazards
特性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
CAS RN |
152013-26-8 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)


